4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound with unique properties. It is a brominated derivative of benzamide, bearing a sulfonamide-linked tetrahydroquinoline ring. This structure makes it a point of interest in various fields of research due to its potential biological activities and chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step organic reactions An initial step might include bromination of benzamide derivatives under controlled conditionsIndustrial Production Methods: On an industrial scale, production can include automated processes involving continuous flow chemistry to enhance yield and purity while minimizing reaction times and side-product formation.
Chemical Reactions Analysis
Types of Reactions it Undergoes: The compound is reactive to various types of chemical reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions: For oxidation, common reagents might include peroxides or other oxidizing agents under mild conditions to avoid breaking the quinoline ring. For reduction reactions, conditions might involve hydride donors like lithium aluminum hydride. Substitution reactions often require nucleophilic or electrophilic conditions depending on the desired substitution pattern. Major Products Formed from These Reactions: The major products are typically derivatives of the parent compound where functional groups are either added or modified, enhancing its activity or solubility.
Scientific Research Applications
In chemistry , it serves as a building block for designing more complex molecules. In biology , it can be used to study interactions with biological macromolecules such as enzymes or receptors. In medicine , it has potential as a lead compound in drug development, especially targeting specific diseases where its unique structure could prove beneficial. In the industry , it may be utilized in the synthesis of specialized materials with desired properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The brominated benzamide moiety could interact with active sites of enzymes, inhibiting or modifying their activities, while the tetrahydroquinoline ring might provide structural complementarity to receptor binding sites, modulating signaling pathways.
Comparison with Similar Compounds
Similar compounds include other brominated benzamides and tetrahydroquinoline derivatives. 4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide stands out due to its unique combination of the brominated benzamide and tetrahydroquinoline structure, providing a distinct balance of reactivity and stability.
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Properties
IUPAC Name |
4-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-2-25(23,24)21-11-3-4-13-7-10-16(12-17(13)21)20-18(22)14-5-8-15(19)9-6-14/h5-10,12H,2-4,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGODTVGRKSYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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